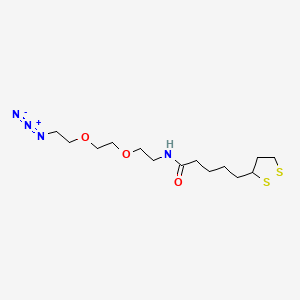
Tert-butyl 4,5-diaminopentanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Boc-amino-butyl-3-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-amino-butyl-3-amine hydrochloride typically involves the protection of the amino group with a Boc group. The process begins with the reaction of (S)-1-amino-butyl-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of (S)-1-Boc-amino-butyl-3-amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Boc-amino-butyl-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Reduction Reactions: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oximes or nitriles.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Primary amines after Boc deprotection.
Reduction: Primary amines.
Oxidation: Oximes or nitriles.
Applications De Recherche Scientifique
(S)-1-Boc-amino-butyl-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-1-Boc-amino-butyl-3-amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group provides stability during reactions, allowing for selective functionalization. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
- (S)-1-Boc-amino-butyl-2-amine hydrochloride
- (S)-1-Boc-amino-butyl-4-amine hydrochloride
- (S)-1-Boc-amino-pentyl-3-amine hydrochloride
Comparison: (S)-1-Boc-amino-butyl-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the Boc group and the length of the carbon chain influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C9H21ClN2O2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
tert-butyl 4,5-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)5-4-7(11)6-10;/h7H,4-6,10-11H2,1-3H3;1H |
Clé InChI |
YPMWFFKVLWIRSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)

![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)





![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)



